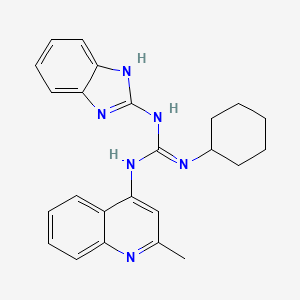
N-1H-Benzimidazol-2-yl-N'-cyclohexyl-N''-(2-methyl-4-quinolinyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1H-Benzimidazol-2-yl-N’-cyclohexyl-N’'-(2-methyl-4-quinolinyl)guanidine: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This particular compound is of interest due to its unique structure, which combines a benzimidazole ring with a quinoline moiety and a cyclohexyl group, potentially offering a range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-1H-Benzimidazol-2-yl-N’-cyclohexyl-N’'-(2-methyl-4-quinolinyl)guanidine typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The quinoline moiety can be introduced through a subsequent reaction with 2-methyl-4-quinolinecarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-1H-Benzimidazol-2-yl-N’-cyclohexyl-N’'-(2-methyl-4-quinolinyl)guanidine can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form benzimidazole N-oxides.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted benzimidazole and quinoline derivatives.
Aplicaciones Científicas De Investigación
N-1H-Benzimidazol-2-yl-N’-cyclohexyl-N’'-(2-methyl-4-quinolinyl)guanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and antiviral activities.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs)
Mecanismo De Acción
The mechanism of action of N-1H-Benzimidazol-2-yl-N’-cyclohexyl-N’'-(2-methyl-4-quinolinyl)guanidine involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The cyclohexyl group may enhance the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
1H-Benzimidazole: A simpler benzimidazole derivative with similar biological activities.
N-[2-(1H-Benzimidazol-2-yl)ethyl]-N-methylamine: Another benzimidazole derivative with potential therapeutic applications
Uniqueness
N-1H-Benzimidazol-2-yl-N’-cyclohexyl-N’'-(2-methyl-4-quinolinyl)guanidine is unique due to its combination of a benzimidazole ring, a quinoline moiety, and a cyclohexyl group. This unique structure may offer enhanced biological activity and selectivity compared to simpler benzimidazole derivatives .
Propiedades
Número CAS |
71080-08-5 |
|---|---|
Fórmula molecular |
C24H26N6 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
1-(1H-benzimidazol-2-yl)-2-cyclohexyl-3-(2-methylquinolin-4-yl)guanidine |
InChI |
InChI=1S/C24H26N6/c1-16-15-22(18-11-5-6-12-19(18)25-16)29-23(26-17-9-3-2-4-10-17)30-24-27-20-13-7-8-14-21(20)28-24/h5-8,11-15,17H,2-4,9-10H2,1H3,(H3,25,26,27,28,29,30) |
Clave InChI |
VAXJLGMBENEDDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NC5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



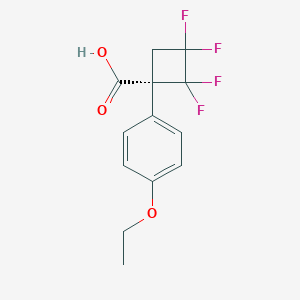
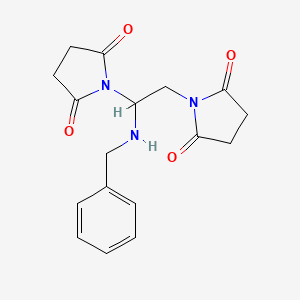
![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)
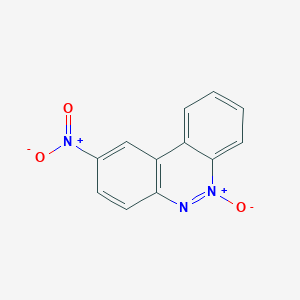

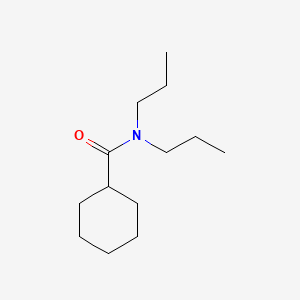
![N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine](/img/structure/B14463519.png)
![2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine](/img/structure/B14463526.png)
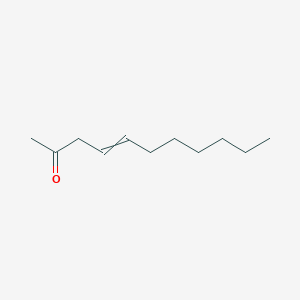
![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
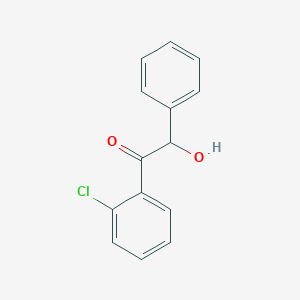
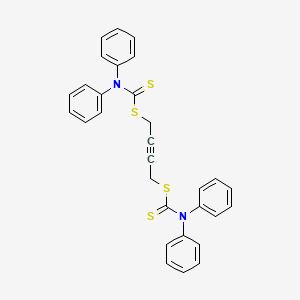
![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)
